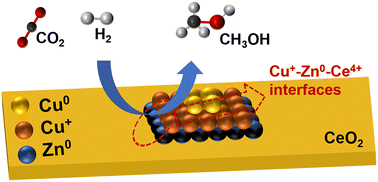Tuning interfaces between Cu and oxide via atomic layer deposition method for CO2 hydrogenation to methanol†
Catalysis Science & Technology Pub Date: 2023-12-02 DOI: 10.1039/D3CY01221B
Abstract
Tailoring the metal–oxide interface by atomic layer deposition (ALD) is a promising strategy to modulate active sites for methanol synthesis from CO2 hydrogenation. Herein, specific Cu/ZnOx/CeO2 interfaces are constructed by controlling the deposition sequence and amount of ZnO in Cu–Zn–Ce oxide catalysts via the ALD method. In-depth characterizations demonstrate that Cu+–Zn0–Ce4+ structure is the active site for methanol synthesis from CO2 hydrogenation. This strategy provides a viable way to tune the metal–oxide interface to develop catalysts and favors precise understanding of the catalytic–structure activity relationship of the Cu species in the process of CO2 conversion to methanol.


Recommended Literature
- [1] POSS-based polyionic liquids for efficient CO2 cycloaddition reactions under solvent- and cocatalyst-free conditions at ambient pressure†
- [2] Quantification of glycoalkaloids in tomato plants by time-resolved fluorescence using a europium chelator entrapped in liposomes
- [3] Co9S8 embedded into N/S doped carbon composites: in situ derivation from a sulfonate-based metal–organic framework and its electrochemical properties†
- [4] In silico investigation of the role of vitamins in cancer therapy through inhibition of MCM7 oncoprotein†
- [5] Recent methods for the synthesis of α-acyloxy ketones
- [6] Two-photon degradable supramolecular assemblies of linear-dendritic copolymers†
- [7] Back cover
- [8] Timescales of water transport in viscous aerosol: measurements on sub-micron particles and dependence on conditioning history
- [9] Facile synthesis of nickel hydroxide–graphene nanocomposites for insulin detection with enhanced electro-oxidation properties
- [10] Daldinone derivatives from the mangrove-derived endophytic fungus Annulohypoxylon sp.†










